1-(4-Bromo-2,6-dimethoxyphenyl)ethanone
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Overview
Description
1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of ethanone, featuring two methoxy groups attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is currently unknown. This compound is structurally similar to βk-2C-B (βeta-keto-4-bromo-2,5-dimethoxyphenylamine), a novel psychedelic substance . Therefore, it may interact with similar targets, such as serotonin receptors, which play a crucial role in mood regulation and perception .
Mode of Action
Based on its structural similarity to βk-2c-b, it may interact with its targets in a similar manner . For instance, it might bind to serotonin receptors, triggering a series of intracellular events that lead to altered perception and mood .
Biochemical Pathways
If it acts similarly to βk-2c-b, it may influence the serotoninergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and sensory perception .
Pharmacokinetics
As a structurally related compound, βk-2C-B is usually taken orally , suggesting that this compound might also be orally bioavailable.
Result of Action
If it acts similarly to βk-2C-B, it may induce psychedelic effects, such as altered perception and mood .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,6-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethoxyacetophenone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-Bromo-2,6-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,5-dimethoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
1-(4-Iodo-2,6-dimethoxyphenyl)ethanone: Iodine substituent instead of bromine.
1-(4-Bromo-2-methoxyphenyl)ethanone: Only one methoxy group.
Uniqueness
The presence of two methoxy groups enhances its solubility and interaction with various reagents, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGUEKPTGCEENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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